molecular formula C10H16O3 B6155739 2,2-dimethyl-3-(oxolan-2-yl)cyclopropane-1-carboxylic acid CAS No. 1699135-74-4

2,2-dimethyl-3-(oxolan-2-yl)cyclopropane-1-carboxylic acid

Cat. No. B6155739
CAS RN: 1699135-74-4
M. Wt: 184.2
InChI Key:
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Description

2,2-Dimethyl-3-(oxolan-2-yl)cyclopropane-1-carboxylic acid, commonly known as DMOC, is a cyclopropane-1-carboxylic acid with a wide range of applications. It is a versatile molecule that is used in organic synthesis, as a catalyst in pharmaceuticals, and in the study of biochemical and physiological processes. DMOC has been studied extensively and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

DMOC has a wide range of scientific research applications. It is used as a catalyst in organic synthesis, as a reagent in pharmaceuticals, and in the study of biochemical and physiological processes. In addition, it is used in the production of polymers, in the study of biological systems, and as a building block in drug discovery.

Mechanism of Action

DMOC acts as a catalyst in organic synthesis, as a reagent in pharmaceuticals, and in the study of biochemical and physiological processes. It is believed to act by forming a complex with the substrate, which then undergoes a reaction with the reagents. This reaction produces the desired product.
Biochemical and Physiological Effects
DMOC has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters in the brain. In addition, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. DMOC has also been found to have anti-inflammatory effects and to modulate the activity of various neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

The use of DMOC in laboratory experiments has several advantages. It is a versatile and efficient method for synthesizing a variety of compounds. It is also relatively inexpensive and can be stored in a stable form. However, there are some limitations to the use of DMOC in lab experiments. It is a relatively unstable molecule, and it is difficult to control the reaction conditions. In addition, the reaction is highly exothermic and can be dangerous if not properly handled.

Future Directions

There are a number of potential future directions for the use of DMOC in scientific research. It could be used in the development of new pharmaceuticals and drugs, in the study of neurological disorders, and in the study of the effects of environmental pollutants on biochemical processes. In addition, it could be used in the study of the effects of aging on biochemical processes, in the development of new polymers, and in the study of the effects of drugs on biochemical processes. Finally, it could be used in the development of new catalysts for organic synthesis and in the study of the effects of toxins on biochemical processes.

Synthesis Methods

DMOC is synthesized through a process known as the Grignard reaction. In this reaction, a Grignard reagent is combined with an aldehyde or ketone to form an alcohol. The alcohol is then reacted with a carboxylic acid to form the desired product. The Grignard reaction is a versatile and efficient method for synthesizing a variety of compounds, including DMOC.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2-dimethyl-3-(oxolan-2-yl)cyclopropane-1-carboxylic acid involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with oxirane in the presence of a Lewis acid catalyst to form the desired product.", "Starting Materials": [ "2,2-dimethylcyclopropanecarboxylic acid", "Oxirane", "Lewis acid catalyst" ], "Reaction": [ "Add oxirane dropwise to a solution of 2,2-dimethylcyclopropanecarboxylic acid in anhydrous dichloromethane at -78°C under nitrogen atmosphere.", "Add a catalytic amount of Lewis acid catalyst to the reaction mixture and stir for several hours at -78°C.", "Allow the reaction mixture to warm to room temperature and then quench with water.", "Extract the product with ethyl acetate and dry over anhydrous magnesium sulfate.", "Purify the product by column chromatography using a suitable solvent system." ] }

CAS RN

1699135-74-4

Molecular Formula

C10H16O3

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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